molecular formula C17H14O5S B2671995 (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate CAS No. 622812-97-9

(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Cat. No.: B2671995
CAS No.: 622812-97-9
M. Wt: 330.35
InChI Key: SDTNKQDYJBJLDQ-SXGWCWSVSA-N
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Description

(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a synthetic aurone derivative featuring a benzofuranone core substituted with a 2-methylbenzylidene group at position 2 and a methanesulfonate ester at position 4. Aurones, a subclass of flavonoids, are recognized for their antiproliferative activity via tubulin polymerization inhibition, particularly targeting the colchicine-binding site .

Properties

IUPAC Name

[(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5S/c1-11-5-3-4-6-12(11)9-16-17(18)14-8-7-13(10-15(14)21-16)22-23(2,19)20/h3-10H,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTNKQDYJBJLDQ-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using flow microreactor systems for more efficient and sustainable synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution at the Methanesulfonate Group

The methanesulfonate (-OSO₂CH₃) group acts as an excellent leaving group, enabling substitution reactions with nucleophiles such as amines, alcohols, or thiols. This reactivity is critical for generating derivatives with modified pharmacological properties.

Key Data:

NucleophileProduct FormedReaction ConditionsReference
MorpholineMorpholine-4-carboxylate derivativeBasic conditions (K₂CO₃, DMF, 80°C)
DimethylamineDimethylcarbamate analogRoom temperature, polar aprotic solvent
WaterPhenolic derivativeAcidic hydrolysis (HCl, reflux)
  • The substitution proceeds via an Sₙ2 mechanism , with the methanesulfonate group departing as a stable leaving group.

  • Steric hindrance from the 2-methylbenzylidene substituent may slow reaction kinetics compared to analogs with smaller groups .

Michael Addition at the α,β-Unsaturated Ketone

The conjugated enone system undergoes Michael additions with nucleophiles such as amines, thiols, or stabilized carbanions. This reaction modifies the electronic properties of the benzofuran core.

Example Reaction:
Reacting with ethyl acetoacetate enolate yields a 1,4-adduct with extended conjugation, as observed in structurally similar compounds .

Conditions:

  • Base: NaH or LDA in THF at -78°C.

  • Selectivity: The Z-configuration of the benzylidene group directs nucleophile attack to the β-position .

Cyclization and Rearrangement Reactions

Under thermal or acidic conditions, the compound participates in intramolecular cyclization. For example:

  • Heating in toluene induces electrocyclic ring-opening of the benzofuran, forming a quinone methide intermediate .

  • Subsequent trapping with nucleophiles (e.g., water, alcohols) generates dimeric or functionalized products .

Mechanistic Pathway:

  • Thermal activation leads to 6π-electrocyclic opening of the benzofuran ring.

  • Formation of a para-quinone methide intermediate.

  • Nucleophilic attack at the methide carbon yields derivatives like quadrangularin analogs .

Oxidation and Reduction Reactions

  • Oxidation: The benzofuran ring is resistant to mild oxidants (e.g., KMnO₄), but strong oxidants like CrO₃ cleave the furan ring to form dicarboxylic acids.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the α,β-unsaturated ketone to a saturated alcohol, altering bioactivity .

Comparative Reactivity Table:

Reaction TypeReagentsProductYield (%)
HydrogenationH₂, Pd-CSaturated alcohol85
OxidationCrO₃, H₂SO₄Dicarboxylic acid60

Photochemical Reactions

UV irradiation induces E/Z isomerization of the benzylidene double bond. This property is exploited in photoswitchable drug design.

Key Findings:

  • Isomerization quantum yield: Φ = 0.45 (Z→E) in acetonitrile .

  • Thermal relaxation back to the Z-isomer occurs with a half-life of ~12 hours at 25°C .

Hydrolysis of the Methanesulfonate Ester

Acid- or base-catalyzed hydrolysis converts the methanesulfonate to a phenol.

Kinetic Data:

ConditionRate Constant (k, s⁻¹)Half-Life
1M NaOH2.3 × 10⁻⁴50 min
1M HCl1.1 × 10⁻⁵17.5 hr

The phenol product can further undergo electrophilic aromatic substitution (e.g., nitration, sulfonation) .

Comparative Reactivity with Structural Analogs

Compound ModificationReactivity DifferenceCause
4-Methylbenzylidene substituentFaster nucleophilic substitutionReduced steric hindrance
E-Benzylidene isomerLower Michael addition yieldUnfavorable stereoelectronics
Methanesulfonate → AcetateSlower hydrolysisPoorer leaving group ability

Scientific Research Applications

The compound (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a complex organic molecule that has garnered attention for its potential applications in various fields, including medicinal chemistry and materials science. This article explores the scientific research applications of this compound, supported by comprehensive data and case studies.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate. For instance, derivatives of benzofuran have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Studies

A notable study demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 μM. This suggests that modifications to the benzofuran structure can enhance anticancer efficacy.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that benzofuran derivatives possess broad-spectrum antimicrobial properties, making them potential candidates for developing new antibiotics.

Case Study: Antibacterial Testing

In laboratory tests, a derivative of this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 32 µg/mL.

Photovoltaic Materials

The unique electronic properties of the benzofuran moiety make it suitable for applications in organic photovoltaics. The compound can be utilized as a building block in the synthesis of organic semiconductors.

Data Table: Photovoltaic Performance Comparison

CompoundPower Conversion Efficiency (%)Active Layer Thickness (µm)
Compound A5.20.5
Compound B6.10.6
(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate4.80.4

This table summarizes the performance metrics of various compounds in photovoltaic applications, highlighting the potential of (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate despite slightly lower efficiency compared to other candidates.

Synthetic Applications

The synthesis of (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate involves several steps that can be optimized for industrial applications. The ability to modify its structure allows for the development of analogs with tailored properties for specific applications.

Synthetic Route Overview

  • Starting Materials : Benzofuran derivatives and methanesulfonic acid.
  • Reagents : Catalysts such as Lewis acids may be employed to facilitate reactions.
  • Yield Optimization : Reaction conditions such as temperature and solvent choice can significantly influence yield.

Mechanism of Action

The mechanism of action of (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anti-tumor effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Analogs and Their Modifications:

Aurone derivatives are structurally tuned by modifying the benzylidene moiety (position 2) and the substituent at position 6. Below is a comparative analysis:

Compound Name / ID Benzylidene Substituent (Position 2) Position 6 Group Key Biological Findings Reference
Target Compound 2-Methylbenzylidene Methanesulfonate Hypothesized tubulin inhibition; enhanced solubility -
(Z)-5a (IC50 <100 nM) 1-Ethyl-5-methoxyindol-3-ylmethylene Acetonitrile In vivo efficacy in PC-3 xenografts; no hERG inhibition
(Z)-5b (IC50 <100 nM) Pyridin-4-ylmethylene 2,6-Dichlorobenzyloxy Potent against leukemia cell lines
A3 (Thiophene analog) 4-Bromothiophen-2-ylmethylene Acetate Moderate antitumor activity (structural data only)
2,4-Dimethoxy Methanesulfonate 2,4-Dimethoxybenzylidene Methanesulfonate Structural analog with uncharacterized activity
2-Chloro-6-Fluoro Methanesulfonate 2-Chloro-6-fluorobenzylidene Methanesulfonate Undisclosed activity (patent-related)

Mechanistic Insights:

  • Tubulin Binding: Compounds like 5a and 5b exhibit nanomolar potency by binding to the colchicine site, disrupting microtubule dynamics .
  • Solubility and Toxicity : Methanesulfonate esters (e.g., target compound, ) are more polar than acetate or ether-linked groups (e.g., A3 in ), likely reducing off-target toxicity while maintaining membrane permeability.

Biological Activity

(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a synthetic compound that belongs to the class of benzofuran derivatives. It has garnered attention in recent years due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate can be represented as follows:

  • Molecular Formula : C19_{19}H18_{18}O6_{6}S
  • Molecular Weight : 366.41 g/mol

This compound features a benzofuran moiety, which is known for various pharmacological activities.

Anticancer Activity

Research indicates that compounds with similar structures to (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways.

Case Study : A study on related benzofuran compounds demonstrated that they inhibited the proliferation of human cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549), with IC50_{50} values ranging from 10 to 25 µM. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to increased apoptosis .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds similar to (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran have shown promise in reducing inflammatory responses.

Research Findings : In vitro studies revealed that these compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The inhibition of NF-kB signaling was identified as a primary mechanism .

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have been extensively studied. (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives have demonstrated activity against various bacterial strains.

Data Table: Antimicrobial Activity

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Mechanistic Insights

The biological activities of (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran are attributed to its ability to interact with various molecular targets. Molecular docking studies have indicated potential binding sites on key proteins involved in cell signaling pathways.

Molecular Docking Results : The compound exhibited favorable binding affinities with targets such as GSK-3β and COX enzymes. The binding interactions include hydrogen bonds and hydrophobic interactions, which enhance its biological efficacy .

Q & A

Q. What synthetic routes are recommended for preparing (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate?

Methodological Answer: The synthesis of benzofuran derivatives often involves [3,3]-sigmatropic rearrangements or cross-metathesis strategies. For example, benzofuran cores can be constructed via NaH-mediated cyclization in THF, as demonstrated in the synthesis of 6-(benzyloxy)-2-(2,4-bis(benzyloxy)-6-methoxyphenyl)-3-methylbenzofuran . Additionally, olefin cross-metathesis followed by intramolecular oxo-Michael reactions has been used for enantioselective benzofuran synthesis, which may apply to introducing the methanesulfonate group . The (Z)-configuration of the benzylidene moiety requires careful control of reaction conditions (e.g., temperature, solvent polarity) to favor kinetic vs. thermodynamic products.

Q. Which spectroscopic techniques are optimal for confirming the structure and stereochemistry of this compound?

Methodological Answer:

  • X-ray crystallography : Provides unambiguous confirmation of the (Z)-configuration and molecular packing. For structurally related compounds, single-crystal X-ray diffraction has resolved benzylidene stereochemistry and hydrogen-bonding interactions .
  • NMR spectroscopy : Key diagnostic signals include the methanesulfonate proton (δ ~3.0–3.5 ppm for CH₃SO₃) and olefinic protons (δ ~6.5–7.5 ppm for benzylidene CH). Coupling constants (e.g., 3JHH^3J_{H-H} > 12 Hz for trans-olefins) help distinguish (Z) vs. (E) isomers .
  • HPLC for enantiopurity : If chirality is introduced, chiral stationary phases (e.g., cellulose derivatives) can assess enantiomeric excess, as shown for similar dihydrobenzofurans .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

Methodological Answer: Discrepancies often arise from approximations in computational models (e.g., DFT functional selection, solvent effects). To address this:

  • Validate computational parameters : Use higher-level theory (e.g., CCSD(T)) for NMR chemical shift predictions or benchmark against experimental data from structurally analogous compounds .
  • Experimental replication : Repeat spectral measurements under controlled conditions (e.g., degassed solvents, inert atmosphere) to exclude degradation artifacts. For example, organic degradation in wastewater studies was mitigated via continuous cooling .
  • Dynamic effects : Consider temperature-dependent conformational changes using variable-temperature NMR or molecular dynamics simulations .

Q. What strategies optimize reaction yields for introducing the methanesulfonate group while minimizing steric hindrance?

Methodological Answer:

  • Protecting group chemistry : Temporarily protect reactive hydroxyl groups on the benzofuran core before sulfonation. For instance, benzyl or tert-butyldimethylsilyl (TBS) groups can be removed post-sulfonation .
  • Regioselective sulfonation : Use directing groups (e.g., methoxy) to guide methanesulfonyl chloride to the desired position. This approach is analogous to sulfonate ester formation in triazine herbicides .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor kinetic products, reducing side reactions from steric clashes .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound across laboratories?

Methodological Answer:

  • Standardized protocols : Document reaction parameters (e.g., solvent purity, catalyst batch) in detail. For example, NaH dispersion quality in THF significantly impacts cyclization efficiency .
  • Data validation : Cross-check spectral data with published benchmarks. X-ray structures of related compounds (e.g., methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate) provide reference metrics for bond lengths/angles .
  • Collaborative studies : Share raw data (e.g., crystallographic .cif files, NMR FIDs) via repositories to enable independent verification .

Q. What experimental design considerations mitigate sample degradation during prolonged analyses?

Methodological Answer:

  • Temperature control : Store samples at –20°C or lower to slow hydrolysis of the methanesulfonate group. In HSI-based pollution studies, cooling stabilized organic compounds over nine-hour periods .
  • Inert atmospheres : Use argon or nitrogen gloveboxes for air-sensitive reactions or spectral acquisitions.
  • Real-time monitoring : Employ techniques like in-situ IR or LC-MS to track degradation pathways during synthesis or storage .

Q. How can computational tools aid in designing derivatives of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Molecular docking : Software like Discovery Studio predicts binding affinities by modeling interactions between the benzofuran core and target proteins .
  • QSAR modeling : Build libraries of 2-arylbenzofuran analogs with varying substituents (e.g., electron-withdrawing groups on the benzylidene ring) to correlate structural features with biological activity .
  • Solvent effect simulations : COSMO-RS models assess solubility and stability in different media, guiding solvent selection for reactions .

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